2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetamide 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17761132
InChI: InChI=1S/C12H15NO2/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11H,3,5,7-8H2,(H2,13,14)
SMILES:
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetamide

CAS No.:

Cat. No.: VC17761132

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetamide -

Specification

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name 2-(1,2,3,4-tetrahydronaphthalen-1-yloxy)acetamide
Standard InChI InChI=1S/C12H15NO2/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11H,3,5,7-8H2,(H2,13,14)
Standard InChI Key YVAYBTGUQJGJJT-UHFFFAOYSA-N
Canonical SMILES C1CC(C2=CC=CC=C2C1)OCC(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetamide comprises a partially saturated naphthalene ring (tetrahydronaphthalene) connected to an acetamide group through an ether linkage at the 1-position. This configuration introduces stereochemical complexity, as the tetrahydronaphthalene moiety can adopt multiple conformations depending on the saturation pattern. The acetamide group contributes hydrogen-bonding capacity via its amide (NH2\text{NH}_2) and carbonyl (C=O\text{C=O}) functionalities, which may influence solubility and target interactions.

Comparative Analysis with Structural Analogs

Table 1 contrasts key properties of 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetamide with two related compounds:

Property2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetamideN-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide2-Hydroxy-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide
CAS Number1250301-40-642071-43-2926271-36-5
Molecular FormulaC12H15NO2\text{C}_{12}\text{H}_{15}\text{NO}_2C12H15NO\text{C}_{12}\text{H}_{15}\text{NO}C12H15NO2\text{C}_{12}\text{H}_{15}\text{NO}_2
Molecular Weight (g/mol)205.25189.25205.25
Key Structural FeatureEther-linked acetamideDirectly bonded acetamideHydroxyl-substituted acetamide

The ether linkage in 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetamide differentiates it from N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide, which lacks the oxygen bridge, resulting in a lower molecular weight . The hydroxyl variant shares the same molecular weight but introduces a polar hydroxyl group, likely altering solubility and metabolic stability.

Synthetic Approaches and Methodological Considerations

Proposed Synthesis Pathways

While explicit protocols for 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetamide are scarce, analogous compounds provide methodological insights. A plausible route involves:

  • Reductive Amination: Starting with 1,2,3,4-tetrahydronaphthalen-1-ol, reaction with chloroacetamide under basic conditions could yield the ether linkage .

  • Protection-Deprotection Strategies: Intermediate benzyl protection of the tetrahydronaphthalene hydroxyl group may prevent side reactions during acetamide coupling, followed by catalytic hydrogenolysis .

Notably, Sutherland et al. (2022) demonstrated the utility of Buchwald-Hartwig amination and Suzuki coupling in constructing tetrahydronaphthalene-based amides, suggesting adaptability for this compound . For instance, bromination at the 5-position of tetrahydronaphthalene derivatives enables functionalization via cross-coupling reactions, which could be extended to introduce the acetamide side chain .

Challenges in Purification and Characterization

The compound's moderate polarity (LogP3.04\text{LogP} \approx 3.04) complicates chromatographic separation, necessitating optimized mobile phases (e.g., acetonitrile/water gradients). Nuclear magnetic resonance (NMR) analysis would reveal distinct signals for the ether oxygen (δ\delta 3.5–4.5 ppm) and amide protons (δ\delta 6.5–7.5 ppm), while mass spectrometry should confirm the molecular ion at m/z 205.25.

Comparative Pharmacokinetic Profiling

Blood-Brain Barrier Permeability

Molecular dynamics simulations predict moderate blood-brain barrier penetration (PSA=32.59A˚2\text{PSA} = 32.59 \, \text{Å}^2), suggesting applicability in neurodegenerative targets if coupled with efflux transporter inhibitors .

Future Directions and Research Gaps

Target Deconvolution Studies

High-throughput screening against kinase panels and epigenetic regulators (e.g., HDACs, sirtuins) is critical to identify primary targets. Fragment-based drug design could optimize selectivity by introducing substituents at the tetrahydronaphthalene 5-position, as demonstrated in Mtb inhibitor development .

Toxicological Profiling

In vitro hepatotoxicity assays (e.g., HepG2 cell viability) and hERG channel binding studies are prerequisites for preclinical development. The hydroxyl analog’s increased polarity may mitigate hepatotoxicity risks compared to the parent compound.

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